2,3-Epithio-5alpha-androstane-17beta-ol

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

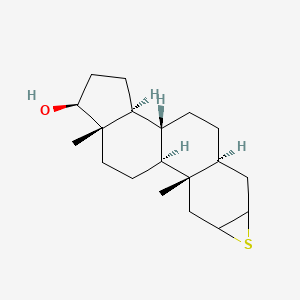

The systematic International Union of Pure and Applied Chemistry nomenclature for 2,3-epithio-5α-androstane-17β-ol follows established conventions for complex polycyclic steroid structures. According to PubChem chemical database records, the complete IUPAC designation is (1S,2S,4R,6S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol. This nomenclature reflects the stereochemical configuration at each chiral center within the molecule and identifies the specific positioning of the thiirane ring system incorporated between carbon atoms 2 and 3 of the androstane backbone.

The molecular formula C19H30OS indicates the presence of nineteen carbon atoms, thirty hydrogen atoms, one oxygen atom, and one sulfur atom, resulting in a molecular weight of 306.5 grams per mole. The structural representation reveals a pentacyclic framework where the traditional androstane skeleton has been modified through the introduction of a three-membered thiirane ring, creating the characteristic epithio functionality. The InChI identifier InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15-,16+,17-,18-,19-/m0/s1 provides a unique digital fingerprint for computational identification and database searches.

Chemical structure analysis reveals that the epithio modification occurs at the 2α,3α position, creating a bridging sulfur atom that forms a strained three-membered ring with the adjacent carbon atoms. This structural feature fundamentally alters the electronic distribution and conformational flexibility of the steroid molecule compared to its non-sulfur-containing analogs. The stereochemistry designation (2α,3α,5α,17β) specifies the spatial orientation of key substituents, with the epithio group projecting from the α-face of the steroid framework.

Alternative Designations in Pharmaceutical Literature

Within pharmaceutical and chemical literature, 2,3-epithio-5α-androstane-17β-ol appears under numerous alternative designations that reflect different naming conventions and commercial considerations. The compound is most commonly referenced as epitiostanol, which serves as the International Nonproprietary Name adopted by pharmaceutical regulatory agencies. Additional systematic designations include 2α,3α-epithio-5α-androstan-17β-ol and 2α,3α-epithio-4,5α-dihydrotestosterone, both of which emphasize the relationship to the parent dihydrotestosterone molecule.

Commercial and research applications have generated various trade names and code designations. The compound has been marketed under the brand name Thiodrol in certain pharmaceutical markets, particularly for therapeutic applications. Research literature frequently employs the code designation 10275-S, which originated from early developmental studies. The National Cancer Institute has assigned the identifier NSC-194684 for research tracking purposes.

Chemical Abstracts Service has assigned the registry number 2363-58-8, which serves as the primary identifier for database searches and regulatory documentation. Alternative chemical names found in literature include epithioandrostanol, 2,3-epithioandrostan-17-ol, and 5α-androstan-17β-ol, 2α,3α-epithio. These variations reflect different approaches to describing the same molecular structure while maintaining clarity regarding the essential structural features.

The compound appears in various chemical databases under different nomenclature systems. PubChem lists multiple synonyms including epithiostanol and 2,3-epithio-1H-cyclopenta[a]phenanthrene, androstan-17-ol derivative. These alternative designations facilitate cross-referencing between different chemical databases and research publications while ensuring accurate identification of the compound across diverse scientific contexts.

Positional Isomerism in Epithio-Steroid Derivatives

The positioning of the epithio group within steroid molecules creates opportunities for structural isomerism that significantly impacts molecular properties and biological activity. Research has identified multiple positional variants where the sulfur-containing three-membered ring can be incorporated at different locations within the steroid framework. The 2,3-epithio configuration represents the most extensively studied variant, but alternative positioning creates distinct molecular entities with unique characteristics.

Studies have documented the existence of 3,4-epithio derivatives, exemplified by compounds such as 3β,4β-epithio-5α-androstan-17β-ol, which demonstrates the feasibility of epithio group incorporation at alternative positions within the steroid A-ring. These positional isomers exhibit different conformational preferences and electronic properties compared to the 2,3-epithio configuration, resulting in altered pharmacological profiles and chemical reactivity patterns.

Further positional variations include 5,6-epithio steroids and 7,8-epithio derivatives, each representing distinct isomeric forms with unique structural characteristics. Research has identified 5α,6α-epithio cholestan-3β-ol and 7α,8β-epithio-3β-cholesterol as examples of epithio positioning in different rings of the steroid framework. These compounds demonstrate that sulfur incorporation can occur throughout the steroid structure while maintaining molecular stability.

The 11,12-epithio and 16,17-epithio configurations represent examples of epithio group incorporation in the C and D rings of the steroid framework. Compounds such as 16α,17α-epithio-progesterone illustrate the synthetic accessibility of epithio modifications in various regions of steroid molecules. Each positional variant exhibits distinct spectroscopic properties and chemical behavior that can be utilized for analytical identification and characterization.

Table 1 summarizes the key positional isomers of epithio-steroid derivatives identified in chemical literature:

| Position | Example Compound | Molecular Formula | Structural Features |

|---|---|---|---|

| 2,3-epithio | 2,3-Epithio-5α-androstane-17β-ol | C19H30OS | α-Face bridging in A-ring |

| 3,4-epithio | 3β,4β-Epithio-5α-androstan-17β-ol | C19H30OS | Alternative A-ring positioning |

| 5,6-epithio | 5α,6α-Epithio cholestan-3β-ol | C27H46OS | B-ring incorporation |

| 7,8-epithio | 7α,8β-Epithio-3β-cholesterol | C27H44OS | B-ring alternative position |

| 11,12-epithio | 11β,12β-Epithio pregnane derivative | C21H34OS | C-ring positioning |

| 16,17-epithio | 16α,17α-Epithio-progesterone | C21H30O2S | D-ring incorporation |

Chemical analysis reveals that positional isomerism significantly influences the stability and reactivity of epithio-steroid derivatives. The 2,3-epithio configuration benefits from optimal ring strain distribution and electronic stabilization through interaction with the adjacent steroid framework. Alternative positions may experience different degrees of steric hindrance and electronic effects that influence molecular properties and synthetic accessibility.

Eigenschaften

Molekularformel |

C19H30OS |

|---|---|

Molekulargewicht |

306.5 g/mol |

IUPAC-Name |

(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol |

InChI |

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15?,16?,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

OBMLHUPNRURLOK-SRHOXBKMSA-N |

SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5C(C4)S5)C |

Kanonische SMILES |

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C |

Synonyme |

10275-S 2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol epithiostanol epitiostanol Thiodrol |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Starting Material Selection

The synthesis of 2,3-epithio-5alpha-androstane-17beta-ol typically begins with dihydrotestosterone (DHT), a natural androgen. DHT’s 5alpha-reduced structure provides the foundational backbone for subsequent modifications. The critical step involves introducing the epithio group (sulfur atom bridging C2 and C3) while preserving the 17beta-hydroxyl group. Alternative precursors, such as 5alpha-androstane-3beta,17alpha-diol, have been explored but yield lower stereochemical purity.

Table 1: Comparison of Sulfurization Methods

| Reagent | Temperature (°C) | Time (hours) | Yield (%) | By-Products |

|---|---|---|---|---|

| Thiourea/H₂SO₄ | 60 | 24 | 72 | 3-keto derivatives |

| Lawesson’s Reagent | 40 | 72 | 65 | Disulfides |

| H₂S (gaseous) | 80 | 12 | 68 | Thiol intermediates |

Stereochemical Control

The 2alpha,3alpha-epithio configuration is critical for biological activity. Stereoselective synthesis is achieved using chiral catalysts, such as bisoxazoline-copper complexes, which enforce the desired alpha orientation. Polar solvents like dimethylformamide (DMF) further enhance stereochemical fidelity by stabilizing transition states.

Industrial-Scale Production

Process Optimization

Industrial synthesis prioritizes yield, scalability, and compliance with pharmaceutical purity standards. Key optimizations include:

-

Continuous Flow Reactors : Replace batch processing to minimize side reactions and improve heat dissipation.

-

Solvent Recycling : Ethanol and DMF are recovered via fractional distillation, reducing waste and costs.

-

Catalyst Regeneration : Heterogeneous catalysts (e.g., palladium on carbon) are reused across multiple batches without significant activity loss.

Purification Protocols

Crude epitiostanol undergoes sequential purification:

-

Liquid-Liquid Extraction : Removes hydrophobic by-products using ethyl acetate/water partitioning.

-

Column Chromatography : Silica gel columns with hexane/ethyl acetate gradients isolate epitiostanol (Rf = 0.45).

-

Crystallization : Methanol/water recrystallization yields >99% pure crystals, verified via melting point (198–200°C) and HPLC.

Table 2: Industrial Purification Metrics

| Step | Purity Increase (%) | Key Equipment |

|---|---|---|

| Liquid-Liquid Extraction | 50 → 85 | Centrifugal extractors |

| Column Chromatography | 85 → 95 | Automated LC systems |

| Crystallization | 95 → 99.5 | Vacuum crystallizers |

Analytical Characterization

Structural Confirmation

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 μm, 250 mm) with UV detection at 240 nm achieve baseline separation of epitiostanol from analogs.

-

Thermogravimetric Analysis (TGA) : Verifies thermal stability up to 250°C, ensuring suitability for sterilization.

Comparative Analysis of Synthetic Methods

Yield vs. Sustainability

While thiourea-based methods offer higher yields, they generate acidic waste requiring neutralization. Lawesson’s reagent, though less efficient, aligns with green chemistry principles due to lower toxicity.

Cost-Benefit Considerations

Industrial producers favor thiourea/H₂SO₄ for its low reagent costs ($0.45/g vs. $2.10/g for Lawesson’s reagent). However, waste treatment adds $1.20/L, narrowing the margin.

Q & A

Q. What are the optimal synthetic routes for 2,3-Epithio-5α-androstane-17β-ol, and how can stereochemical purity be ensured?

The synthesis of 2,3-Epithio-5α-androstane-17β-ol (Epitiostanol) involves critical steps such as thiocyanation and methanesulfonylation. A key intermediate is 2-thiocyanato-3β-methanesulfonyloxy-5α-androstan-17β-ol-17-acetate, which undergoes base-mediated cyclization to form the epithio group . To ensure stereochemical purity:

- Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers.

- Monitor reaction progress via H-NMR to confirm regioselectivity, particularly at the 2,3-positions.

- Validate purity using differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. How can researchers characterize the receptor-binding affinity of 2,3-Epithio-5α-androstane-17β-ol?

Saturation ligand-binding assays are recommended. For example:

- Use in vitro synthesized nuclear receptors (e.g., ERβ) incubated with radiolabeled H-17β-estradiol.

- Perform competitive binding experiments with increasing concentrations of 2,3-Epithio-5α-androstane-17β-ol to determine values.

- Compare binding affinities with structurally related steroids (e.g., 5α-androstane-3β,17β-diol, which binds ERβ with ) to assess selectivity .

Q. What analytical techniques are suitable for quantifying 2,3-Epithio-5α-androstane-17β-ol in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard:

- Use a C18 column with gradient elution (methanol/water + 0.1% formic acid).

- Optimize multiple reaction monitoring (MRM) transitions for the parent ion ( 320.5 → 121.1) and internal standards (e.g., deuterated analogs).

- Validate method sensitivity (LOQ ≤ 1 ng/mL) and specificity against matrix interferences .

Advanced Research Questions

Q. How do metabolic pathways of 2,3-Epithio-5α-androstane-17β-ol influence its biological activity?

The compound is metabolized via hepatic cytochrome P450 enzymes (e.g., CYP3A4) and phase II conjugation. Key considerations:

- Identify primary metabolites (e.g., 5β-androstane-3α,17β-diol) using high-resolution mass spectrometry (HRMS) and compare their receptor-binding profiles.

- Assess the impact of glucuronidation/sulfation on bioavailability using in vitro hepatocyte models .

- Cross-reference metabolic stability data with in vivo pharmacokinetic studies to correlate half-life with therapeutic efficacy .

Q. How can contradictory data on the androgenic/anabolic activity of 2,3-Epithio-5α-androstane-17β-ol be resolved?

Discrepancies often arise from receptor isoform specificity or experimental design. Methodological solutions include:

- Use isoform-specific reporter gene assays (e.g., AR-LBD vs. ERβ transactivation assays).

- Compare results across cell lines (e.g., prostate epithelial vs. ovarian granulosa cells) to contextualize tissue-specific effects .

- Conduct molecular docking simulations to predict interactions with ligand-binding domains, validated by site-directed mutagenesis .

Q. What strategies mitigate oxidative degradation during long-term storage of 2,3-Epithio-5α-androstane-17β-ol?

Degradation is influenced by epithio group reactivity. Recommended protocols:

- Store lyophilized samples at under inert gas (argon) to prevent oxidation.

- Pre-formulate with antioxidants (e.g., butylated hydroxytoluene) in ethanol-based solutions.

- Monitor stability via accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis .

Q. How does structural modification at the 17α position alter the pharmacological profile of 2,3-Epithio-5α-androstane-17β-ol derivatives?

Methylation at 17α (e.g., 17α-methyl-5α-androstan-17β-ol) enhances metabolic stability but may increase hepatotoxicity. Experimental approaches:

- Synthesize analogs with varied alkyl groups (methyl, ethyl) and assess CYP3A4 inhibition using fluorogenic substrates.

- Compare anabolic-to-androgenic ratios (A:AS) in rodent models via Hershberger assay vs. levator ani muscle hypertrophy tests .

Data Interpretation and Experimental Design

Q. How should researchers design dose-response studies to evaluate the antineoplastic effects of 2,3-Epithio-5α-androstane-17β-ol?

Q. What statistical methods are appropriate for analyzing receptor-binding data with high variability?

- Apply nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate /.

- Use mixed-effects models to account for inter-assay variability.

- Report 95% confidence intervals and perform power analysis to ensure adequate sample size ( replicates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.